Cas no 1226016-52-9 (1-amino-3-(pyridin-3-yl)propan-2-ol)
1-amino-3-(pyridin-3-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-amino-3-pyridin-3-ylpropan-2-ol
- 1-amino-3-(pyridin-3-yl)propan-2-ol
- DTXSID50718860
- EN300-1832380
- 1226016-52-9
-
- Inchi: 1S/C8H12N2O/c9-5-8(11)4-7-2-1-3-10-6-7/h1-3,6,8,11H,4-5,9H2
- InChI Key: QDQIFFYDUNWKKH-UHFFFAOYSA-N
- SMILES: OC(CN)CC1C=NC=CC=1
Computed Properties
- Exact Mass: 152.094963011g/mol
- Monoisotopic Mass: 152.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 59.1Ų
1-amino-3-(pyridin-3-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1832380-0.05g |
1-amino-3-(pyridin-3-yl)propan-2-ol |
1226016-52-9 | 0.05g |
$1573.0 | 2023-09-19 | ||
| Enamine | EN300-1832380-0.1g |
1-amino-3-(pyridin-3-yl)propan-2-ol |
1226016-52-9 | 0.1g |
$1648.0 | 2023-09-19 | ||
| Enamine | EN300-1832380-0.25g |
1-amino-3-(pyridin-3-yl)propan-2-ol |
1226016-52-9 | 0.25g |
$1723.0 | 2023-09-19 | ||
| Enamine | EN300-1832380-0.5g |
1-amino-3-(pyridin-3-yl)propan-2-ol |
1226016-52-9 | 0.5g |
$1797.0 | 2023-09-19 | ||
| Enamine | EN300-1832380-1.0g |
1-amino-3-(pyridin-3-yl)propan-2-ol |
1226016-52-9 | 1g |
$1872.0 | 2023-06-01 | ||
| Enamine | EN300-1832380-2.5g |
1-amino-3-(pyridin-3-yl)propan-2-ol |
1226016-52-9 | 2.5g |
$3670.0 | 2023-09-19 | ||
| Enamine | EN300-1832380-5.0g |
1-amino-3-(pyridin-3-yl)propan-2-ol |
1226016-52-9 | 5g |
$5429.0 | 2023-06-01 | ||
| Enamine | EN300-1832380-10.0g |
1-amino-3-(pyridin-3-yl)propan-2-ol |
1226016-52-9 | 10g |
$8049.0 | 2023-06-01 | ||
| Enamine | EN300-1832380-1g |
1-amino-3-(pyridin-3-yl)propan-2-ol |
1226016-52-9 | 1g |
$1872.0 | 2023-09-19 | ||
| Enamine | EN300-1832380-5g |
1-amino-3-(pyridin-3-yl)propan-2-ol |
1226016-52-9 | 5g |
$5429.0 | 2023-09-19 |
1-amino-3-(pyridin-3-yl)propan-2-ol Related Literature
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 1-amino-3-(pyridin-3-yl)propan-2-ol
Introduction to 1-amino-3-(pyridin-3-yl)propan-2-ol (CAS No: 1226016-52-9)
1-amino-3-(pyridin-3-yl)propan-2-ol, identified by the Chemical Abstracts Service Number (CAS No) 1226016-52-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyridine substituent linked to a propanol backbone with an amino group, has garnered attention due to its structural versatility and potential applications in drug discovery and molecular design. The unique arrangement of functional groups in this compound makes it a valuable scaffold for developing novel therapeutic agents targeting various biological pathways.
The chemical structure of 1-amino-3-(pyridin-3-yl)propan-2-ol consists of a central propanol chain substituted with a pyridine ring at the third carbon position and an amino group at the second carbon. This configuration imparts both basicity and aromaticity to the molecule, making it a promising candidate for interactions with biological targets such as enzymes and receptors. The pyridine moiety, in particular, is well-documented for its role in medicinal chemistry due to its ability to form hydrogen bonds and coordinate with metal ions, enhancing binding affinity and selectivity.
In recent years, there has been growing interest in exploring the pharmacological properties of heterocyclic compounds like 1-amino-3-(pyridin-3-yl)propan-2-ol. Research has demonstrated that pyridine derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both an amino group and a hydroxyl group in this compound allows for further derivatization, enabling chemists to fine-tune its pharmacokinetic and pharmacodynamic profiles. This flexibility makes it an attractive building block for structure-based drug design.
One of the most compelling aspects of 1-amino-3-(pyridin-3-yl)propan-2-ol is its potential application in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. By leveraging the structural features of this compound, researchers have designed analogs that target specific kinases with high potency and selectivity. For instance, modifications to the pyridine ring or the propanol backbone can enhance binding interactions with the active site of kinases, leading to therapeutic efficacy.
Moreover, 1-amino-3-(pyridin-3-yl)propan-2-ol has shown promise in preclinical studies as a precursor for more complex molecules. Its ability to undergo various chemical transformations, such as nucleophilic substitution or condensation reactions, allows for the synthesis of novel scaffolds with tailored properties. These derivatives can then be evaluated for their biological activity using high-throughput screening (HTS) platforms, accelerating the drug discovery process. The integration of computational methods like molecular docking and virtual screening has further enhanced the efficiency of identifying lead compounds derived from this scaffold.
The synthesis of 1-amino-3-(pyridin-3-yl)propan-2-ol itself is another area of active research. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. Recent advances in catalytic methods have enabled more streamlined syntheses, reducing the number of steps and minimizing waste. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the pyridine-propanol linkage efficiently. Such improvements not only enhance scalability but also align with green chemistry principles by promoting sustainable practices.
From a computational chemistry perspective, 1-amino-3-(pyridin-3-y]propan--2--ol serves as an excellent model system for studying molecular interactions. Its well-defined structure allows researchers to investigate how changes in electronic distribution affect binding affinity and selectivity. Advanced computational techniques, such as quantum mechanical calculations and molecular dynamics simulations, provide insights into the energetics and dynamics of protein-ligand interactions. These insights are invaluable for guiding experimental efforts and optimizing drug candidates.
The role of 1-amino--3-(pyridin--3-y]propan--2--ol in interdisciplinary research is also noteworthy. Its applications span beyond pharmaceuticals into materials science and agrochemicals. For instance, derivatives of this compound have been explored as ligands for metal complexes used in catalysis or as intermediates in polymer synthesis. This versatility underscores its importance as a versatile building block in synthetic chemistry.
In conclusion,1-amino--3-(pyridin--3-y]propan--2--ol (CAS No: 1226016--52--9) is a multifaceted compound with significant potential in medicinal chemistry and beyond Its unique structural features make it an ideal candidate for developing novel therapeutics targeting various diseases Additionally research into its synthesis computational modeling applications highlight its importance as both a scientific curiosity and practical tool for innovation In the evolving landscape of chemical biology this compound continues to inspire new discoveries pushing forward our understanding treatment strategies
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